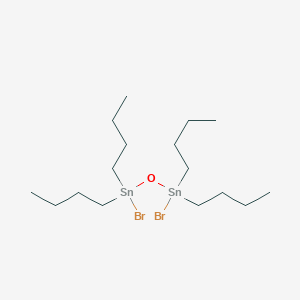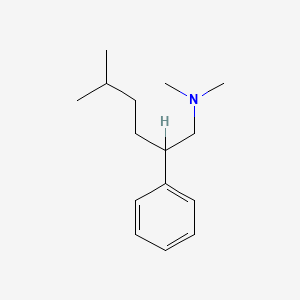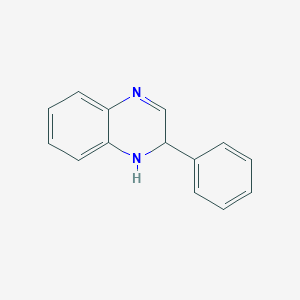
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine is an aromatic heterocyclic compound that features a pyridine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 4-methyl-2-phenylnaphthalene with pyridine under specific reaction conditions. This process typically requires the use of a catalyst, such as palladium or copper, and may involve a series of steps including halogenation, coupling, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylnaphthalene: Similar in structure but lacks the pyridine ring.
4-Methyl-2-phenylnaphthalene: Similar but without the pyridine moiety.
2-(4-Methylphenyl)pyridine: Contains the pyridine ring but differs in the naphthalene substitution.
Uniqueness
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine is unique due to its combined structural features of both naphthalene and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
32861-38-4 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(4-methyl-2-phenylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C22H17N/c1-16-15-20(17-9-3-2-4-10-17)22(21-13-7-8-14-23-21)19-12-6-5-11-18(16)19/h2-15H,1H3 |
InChI Key |
CSXJVTNWJJSNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)

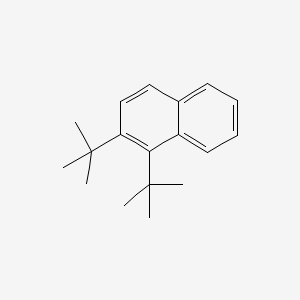
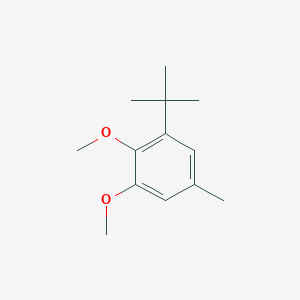
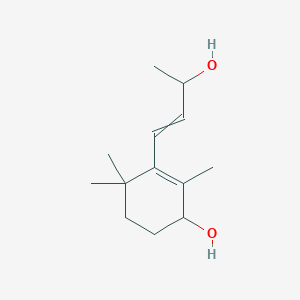
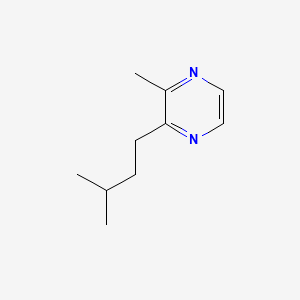
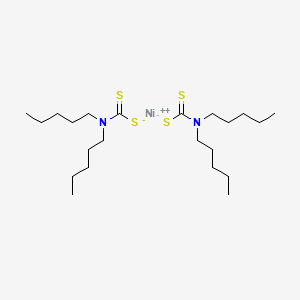
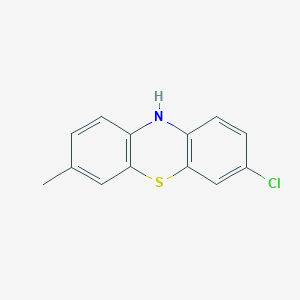
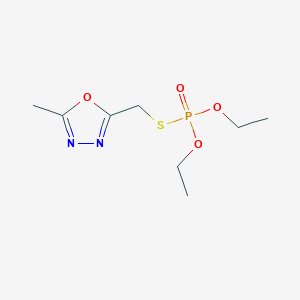
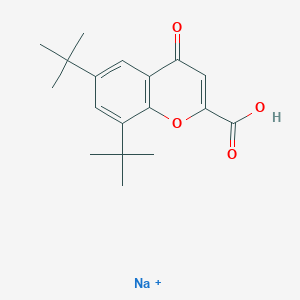
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
